7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

Lipophilicity Drug-likeness Quinoline SAR

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine (CAS 2090236-24-9) is a synthetic heterocyclic building block comprising a quinoline core simultaneously substituted at four positions: a bromine atom at C-7, a fluorine atom at C-8, an ethyl group on the exocyclic nitrogen at C-4, and an amine group at C-3. With a molecular formula of C11H11BrFN3 and a molecular weight of 284.13 g/mol, this compound belongs to the 3,4-diaminoquinoline class and is typically supplied at 95% purity for research use.

Molecular Formula C11H11BrFN3
Molecular Weight 284.13 g/mol
Cat. No. B13198385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine
Molecular FormulaC11H11BrFN3
Molecular Weight284.13 g/mol
Structural Identifiers
SMILESCCNC1=C2C=CC(=C(C2=NC=C1N)F)Br
InChIInChI=1S/C11H11BrFN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16)
InChIKeyJIEWBDZTJQXCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine – A Triple-Substituted Quinoline Scaffold for Procuring Halogenated Heterocyclic Intermediates


7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine (CAS 2090236-24-9) is a synthetic heterocyclic building block comprising a quinoline core simultaneously substituted at four positions: a bromine atom at C-7, a fluorine atom at C-8, an ethyl group on the exocyclic nitrogen at C-4, and an amine group at C-3 . With a molecular formula of C11H11BrFN3 and a molecular weight of 284.13 g/mol, this compound belongs to the 3,4-diaminoquinoline class and is typically supplied at 95% purity for research use .

Why 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine Cannot Be Replaced by Other Halo-Quinoline Diamines


The unique combination and positional arrangement of the C-7 bromine, C-8 fluorine, and N4-ethyl substituents on the 3,4-diaminoquinoline scaffold generates a specific electronic and steric profile that distinguishes this compound from its nearest analogs. The electron-withdrawing fluorine at C-8 ortho to the ring nitrogen alters the basicity of the quinoline core, while the bromine at C-7 provides a synthetic handle for further cross-coupling reactions. Simultaneously, the N4-ethyl group modulates both solubility and hydrogen-bonding capacity relative to the unsubstituted N4-amine. Replacing this compound with a generic 7-halo-8-fluoroquinoline or an N4-unsubstituted analog would result in a chemically distinct intermediate with different reactivity, physicochemical properties, and biological target engagement potential .

Quantitative Differentiation Evidence for 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine Against Its Closest Analogs


Predicted Lipophilicity (LogP) Differentiates 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine from the N4-Unsubstituted Analog

The presence of the N4-ethyl substituent increases the predicted LogP of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine to 3.15, compared to 1.38 for the N4-unsubstituted analog 7-bromo-8-fluoroquinoline-3,4-diamine (CAS 2091773-15-6) [1]. This 1.77 log unit increase represents an approximately 60-fold greater predicted partition coefficient, indicating substantially higher lipophilicity that impacts membrane permeability, solubility, and chromatographic retention behavior.

Lipophilicity Drug-likeness Quinoline SAR

Topological Polar Surface Area (TPSA) Distinguishes N4-Ethyl from N4-Unsubstituted 7-Bromo-8-fluoroquinoline-3,4-diamines

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine exhibits a computed TPSA of 50.94 Ų , contrasting with 65 Ų for the N4-unsubstituted comparator 7-bromo-8-fluoroquinoline-3,4-diamine [1]. The ~14 Ų reduction in polar surface area, attributable to replacement of a primary amine hydrogen with an ethyl group, is consistent with the higher LogP and may influence blood-brain barrier penetration predictions and oral bioavailability estimates.

Polar surface area Bioavailability prediction Quinoline derivatives

Hydrogen-Bond Donor Count Differs Between N4-Ethyl and N4-Unsubstituted Quinoline-3,4-diamines

The target compound possesses 2 hydrogen-bond donors (both contributed by the C-3 amine group), whereas the N4-unsubstituted analog 7-bromo-8-fluoroquinoline-3,4-diamine contains 2 hydrogen-bond donors as well, making this dimension non-differentiating. However, when compared against 6-bromo-N4-ethylquinoline-3,4-diamine (CAS 1153388-67-0), which lacks the C-8 fluorine, both compounds share the same hydrogen-bond donor count but differ in hydrogen-bond acceptor count (3 vs. 2) due to the presence or absence of the electronegative fluorine atom [1]. This property disparity is relevant for target-ligand interactions where fluorine-mediated hydrogen bonding can enhance binding affinity.

Hydrogen bonding Solubility Quinoline medicinal chemistry

Halogen Substitution Pattern at C-7 and C-8 Generates a Unique Coupling Handle Not Available in Mono-Halogenated Quinoline-3,4-diamines

The simultaneous presence of bromine at C-7 (a reactive site for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings) and fluorine at C-8 (an electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution) creates a biorthogonal synthetic handle. In contrast, analogs such as N4-ethylquinoline-3,4-diamine (CAS 99010-13-6), which lack both halogens, offer no cross-coupling entry points, while 6-bromo-N4-ethylquinoline-3,4-diamine provides only a single bromine site without the electronic activation imparted by an ortho-fluorine . The C-7 bromine/C-8 fluorine pairing is cited in patent literature as a strategic motif for constructing HCV protease inhibitor intermediates via sequential functionalization [1].

Cross-coupling Synthetic intermediate Quinoline functionalization

Procurement-Driven Application Scenarios for 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine [1]


Late-Stage Diversification via Sequential Cross-Coupling in Antiviral Drug Discovery

The C-7 bromine enables initial Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, while the C-8 fluorine can subsequently undergo nucleophilic aromatic substitution with amines or alkoxides under appropriate conditions. This sequential derivatization strategy, cited in patent literature for HCV protease inhibitor intermediate synthesis, makes this compound a strategically valuable building block for antiviral medicinal chemistry programs requiring rapid analog generation [1].

Lead Optimization of CNS-Penetrant Quinoline-Based Inhibitors

With a predicted LogP of 3.15 and TPSA of 50.94 Ų, this compound falls within favorable property space for blood-brain barrier penetration. Medicinal chemistry teams optimizing CNS-targeted kinase or bromodomain inhibitors can use this scaffold as a starting point, leveraging the N4-ethyl group for additional hydrophobic contacts while maintaining acceptable polar surface area for CNS exposure .

Structure-Activity Relationship (SAR) Studies of Halogenated 4-Aminoquinoline Antimalarials

Published SAR studies on 7-substituted 4-aminoquinolines demonstrate that 7-bromo analogs with diaminoalkane side chains achieve IC50 values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum, comparable to the corresponding 7-chloro derivatives [2]. The 7-bromo-8-fluoro-3,4-diamine substitution pattern of this compound provides a differentiated entry point into antimalarial SAR exploration compared to the standard 7-chloroquinoline template, with the C-8 fluorine offering an additional parameter for modulating metabolic stability and target binding.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 284.13 Da, 2 rotatable bonds, and 2 hydrogen-bond donors, this compound adheres to the 'rule of three' guidelines for fragment libraries. Its unique combination of halogen substituents and N4-ethyl group provides three distinct vectors for fragment growth, making it a chemically tractable fragment hit for screening against bromodomain-containing proteins or other epigenetic targets where quinoline-based scaffolds have demonstrated activity [3].

Quote Request

Request a Quote for 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.